An In-depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for optimizing metabolic stability, potency, and pharmacokinetic profiles. The difluoromethyl group, in particular, offers a unique modulation of lipophilicity and basicity compared to its non-fluorinated or trifluoromethylated counterparts. When appended to a rigid, three-dimensional scaffold such as the bicyclo[2.2.2]octane core, the resulting amine, 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine, presents a compelling structural motif for interrogating biological systems. The constrained nature of the bicyclic cage provides a defined spatial orientation for the amine and the difluoromethyl group, making it an attractive building block for novel therapeutics.
This guide provides a comprehensive overview of the key physicochemical properties of 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine, offering both theoretical insights and detailed experimental protocols for their determination. As a Senior Application Scientist, the focus extends beyond mere data presentation to elucidate the rationale behind experimental choices and to ensure the integrity and reproducibility of the described methods.
Molecular Structure and Core Attributes
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine is characterized by a bicyclo[2.2.2]octane framework with a primary amine at one bridgehead position (C1) and a difluoromethyl group at the opposing bridgehead (C4).
| Property | Value | Source |
| Molecular Formula | C9H15F2N | [] |
| Molecular Weight | 175.22 g/mol | [] |
| IUPAC Name | 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine | [] |
| CAS Number | 1245643-16-6 | [] |
The rigid bicyclic system locks the substituents in a fixed orientation, which can be advantageous for receptor binding by reducing the entropic penalty upon binding. The electron-withdrawing nature of the difluoromethyl group is expected to influence the basicity of the distal amine, a critical parameter for its interaction with biological targets and its pharmacokinetic properties.
Basicity (pKa): The Henderson-Hasselbalch Relationship in Focus
The pKa, or the acid dissociation constant, of the primary amine is arguably one of its most critical physicochemical parameters. It dictates the ionization state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and target engagement. For an amine, the pKa refers to the equilibrium between the protonated (conjugate acid) and the free base form.
Expected pKa and the Influence of the Difluoromethyl Group
Primary aliphatic amines typically exhibit pKa values in the range of 9-11[2]. However, the electron-withdrawing inductive effect of the difluoromethyl group, transmitted through the rigid bicyclo[2.2.2]octane cage, is anticipated to decrease the electron density on the nitrogen atom. This will reduce its basicity and, consequently, lower its pKa compared to the unsubstituted bicyclo[2.2.2]octan-1-amine. While direct experimental data for the target molecule is not publicly available, computational prediction methods can provide an initial estimate[3].
Experimental Determination of pKa
A precise experimental determination of the pKa is paramount. Potentiometric titration stands as a highly accurate and widely adopted method for this purpose[2][4].
Objective: To determine the pKa of 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine by monitoring pH changes upon titration with a strong acid.
Materials:
-
4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
Deionized water, degassed
-
Calibrated pH meter and electrode
-
Automatic burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride and dissolve it in 50 mL of deionized water.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and the tip of the automatic burette into the solution. Ensure the solution is gently stirred.
-
Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05 mL). Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized[2]. This point corresponds to the inflection point of the titration curve. For more accurate determination, the first derivative of the titration curve can be plotted, where the peak indicates the equivalence point.
Causality Behind Experimental Choices:
-
Using the hydrochloride salt of the amine ensures it is fully protonated at the start of the titration with a base.
-
Degassed deionized water is used to minimize the interference of dissolved carbon dioxide, which can form carbonic acid and affect the pH readings.
-
Maintaining a constant temperature is crucial as pKa values are temperature-dependent[4].
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP): A Measure of Hydrophobicity
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties[5]. It describes the partitioning of a neutral compound between an organic phase (typically n-octanol) and an aqueous phase[6].
Predicted Lipophilicity
PubChem provides a computationally predicted XlogP value of 1.8 for the parent amine[7]. This suggests a moderate level of lipophilicity. The introduction of two fluorine atoms in the difluoromethyl group generally increases lipophilicity compared to a methyl group, but less so than a trifluoromethyl group[8][9].
Experimental Determination of logP
While the shake-flask method is the traditional approach, it can be time-consuming and require significant amounts of material[6]. A more modern and high-throughput method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC)[10][11]. This method correlates the retention time of a compound on a hydrophobic stationary phase with its logP value.
Objective: To determine the logP of 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine by correlating its HPLC retention time with those of known standards.
Materials:
-
4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine
-
A set of logP standards with known values spanning the expected range (e.g., aniline, toluene, naphthalene).
-
HPLC system with a UV detector and a C18 column.
-
Mobile phase: Acetonitrile and water (or a suitable buffer at a pH where the amine is in its neutral form, typically pH > pKa + 2).
-
DMSO for sample and standard dissolution.
Procedure:
-
Standard and Sample Preparation: Prepare stock solutions of the logP standards and the test compound in DMSO.
-
HPLC Method Development: Develop an isocratic HPLC method with a mobile phase composition that provides good retention and peak shape for the standards and the test compound. The aqueous phase should be buffered to a pH that ensures the amine is in its neutral, un-ionized form.
-
Calibration Curve: Inject the logP standards and record their retention times. Plot the known logP values of the standards against their corresponding retention times to generate a calibration curve.
-
Sample Analysis: Inject the test compound under the same HPLC conditions and record its retention time.
-
logP Calculation: Determine the logP of 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine by interpolating its retention time on the calibration curve.
Causality Behind Experimental Choices:
-
A C18 column is used as its long alkyl chains provide a hydrophobic stationary phase that mimics the n-octanol in the traditional shake-flask method.
-
The mobile phase must be buffered at a high pH to suppress the ionization of the amine. Analyzing the protonated form would result in the determination of logD (distribution coefficient) at that specific pH, not the intrinsic logP of the neutral species[10].
-
DMSO is a common solvent for preparing stock solutions due to its ability to dissolve a wide range of compounds.
Caption: Workflow for logP determination by RP-HPLC.
Aqueous Solubility: A Key Factor for Bioavailability
Aqueous solubility is a critical factor influencing drug absorption and formulation[12]. Poor solubility can lead to low bioavailability and hinder the development of a promising drug candidate. It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in early drug discovery from a DMSO stock solution, while thermodynamic solubility represents the true equilibrium solubility of the solid compound[13][14].
Experimental Determination of Kinetic Solubility
High-throughput kinetic solubility assays are valuable for rapidly assessing compounds in early discovery[12][15]. Nephelometry, which measures light scattering from precipitated particles, is a common technique.
Objective: To determine the kinetic solubility of 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine in an aqueous buffer.
Materials:
-
4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer (plate reader with light scattering capabilities)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Buffer Addition: Add the aqueous buffer (e.g., 198 µL of PBS) to the wells to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).
-
Incubation and Mixing: Mix the contents of the wells thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours)[15].
-
Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit of the compound.
Causality Behind Experimental Choices:
-
Starting from a DMSO stock solution allows for a rapid, high-throughput assessment, though it may lead to supersaturated solutions, which is why it's termed "kinetic" solubility[12][16].
-
PBS at pH 7.4 is used to mimic physiological conditions. At this pH, the amine will be predominantly in its protonated, more water-soluble form.
-
Nephelometry is a direct and rapid method for detecting precipitation without the need for physical separation of solid and solution[12][15].
Caption: Workflow for kinetic solubility determination by nephelometry.
Spectroscopic Characterization
While not strictly physicochemical properties, spectroscopic data are integral to confirming the structure and purity of the compound. For a novel or sparsely documented compound like 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine, obtaining ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectra is a fundamental step. The bicyclo[2.2.2]octane skeleton often gives rise to complex yet characteristic NMR spectra due to its high symmetry[17][18]. The presence of fluorine will introduce characteristic couplings in the ¹H and ¹³C NMR spectra and a distinct signal in the ¹⁹F NMR spectrum.
Conclusion
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine is a structurally intriguing molecule with significant potential in drug discovery. Its rigid framework and the presence of a difluoromethyl group necessitate a thorough characterization of its physicochemical properties. This guide has outlined robust, field-proven experimental protocols for determining its basicity (pKa), lipophilicity (logP), and aqueous solubility. By understanding the causality behind these experimental choices and adhering to rigorous methodologies, researchers can generate high-quality, reliable data. This, in turn, will enable a more informed application of this promising building block in the design of next-generation therapeutics, ultimately accelerating the drug development process. The principles and protocols detailed herein provide a solid foundation for the comprehensive physicochemical profiling of this and other novel chemical entities.
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Figure 1: Structure of 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine
